3-(4-Butoxy-3-iodophenyl)acrylic acid
Description
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Properties
Molecular Formula |
C13H15IO3 |
|---|---|
Molecular Weight |
346.16g/mol |
IUPAC Name |
(E)-3-(4-butoxy-3-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15IO3/c1-2-3-8-17-12-6-4-10(9-11(12)14)5-7-13(15)16/h4-7,9H,2-3,8H2,1H3,(H,15,16)/b7-5+ |
InChI Key |
GRRQLQVOPZONQP-FNORWQNLSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)O)I |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C/C(=O)O)I |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=CC(=O)O)I |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 3-(4-Butoxy-3-iodophenyl)acrylic Acid
Executive Summary
3-(4-Butoxy-3-iodophenyl)acrylic acid is a specialized cinnamic acid derivative serving as a high-value scaffold in medicinal chemistry. Characterized by its bifunctional nature, it possesses an electrophilic acrylic acid "warhead" (suitable for Michael additions or amide coupling) and an aryl iodide moiety (a prime handle for palladium-catalyzed cross-coupling). This compound is frequently utilized as a building block in the development of PPAR agonists, thyromimetics, and integrin antagonists where lipophilicity (conferred by the butoxy tail) and rigid spacing (via the styryl linker) are critical for pharmacophore alignment.
Part 1: Physicochemical Core Data
The following data establishes the baseline identity of the molecule. Researchers should use these values for stoichiometric calculations and analytical validation.
| Property | Value | Notes |
| IUPAC Name | (2E)-3-(4-Butoxy-3-iodophenyl)prop-2-enoic acid | Assumes Trans (E) geometry, thermodynamically favored. |
| Molecular Formula | C₁₃H₁₅IO₃ | |
| Molecular Weight | 346.16 g/mol | Monoisotopic Mass: 346.0066 |
| Elemental Analysis | C: 45.11%, H: 4.37%, I: 36.66%, O: 13.87% | High iodine content significantly impacts mass balance. |
| Appearance | Off-white to pale yellow crystalline solid | Coloration often due to trace iodine liberation. |
| Solubility | DMSO, DMF, Methanol (warm) | Poorly soluble in water; soluble in organic bases. |
| Melting Point | 148–152 °C (Predicted) | Dependent on recrystallization solvent (typically EtOH/Water). |
| pKa (Acid) | ~4.4–4.6 | Typical for cinnamic acid derivatives. |
| LogP | ~3.8–4.2 | Highly lipophilic due to the butyl chain and iodine atom. |
Part 2: Synthetic Architecture
The synthesis of 3-(4-Butoxy-3-iodophenyl)acrylic acid requires a strategy that preserves the iodine-aryl bond while installing the acrylic side chain. The most robust protocol utilizes a Knoevenagel Condensation rather than a Heck reaction, as the latter poses a risk of competing oxidative addition at the iodine site.
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway avoiding metal-catalyzed cross-coupling risks.
Detailed Protocol
Step 1: Regional Iodination (The Critical Step)
Direct iodination of the aldehyde is preferred over iodinating the acid to avoid solubility issues.
-
Reagents: 4-Butoxybenzaldehyde (1.0 eq), Iodine (
, 1.1 eq), Silver Sulfate ( , 1.0 eq) or Iodine Monochloride (ICl). -
Procedure: Dissolve the aldehyde in solvent. Add iodine source slowly at room temperature. The alkoxy group activates the ortho position (position 3), directing the iodine precisely where needed.
-
Workup: Quench with sodium thiosulfate to remove excess iodine. Extract with ethyl acetate.[1]
Step 2: Doebner-Modified Knoevenagel Condensation
This step builds the acrylic acid tail.
-
Reagents: 3-Iodo-4-butoxybenzaldehyde (1.0 eq), Malonic Acid (1.5 eq).
-
Catalyst: Piperidine (0.1 eq) in Pyridine (solvent/base).
-
Conditions: Reflux (80–100 °C) for 4–6 hours. The reaction proceeds via decarboxylation of the intermediate dicarboxylic acid.
-
Isolation:
-
Cool the mixture and pour into ice-cold HCl (1M).
-
The product will precipitate as a solid.
-
Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove traces of unreacted aldehyde.
-
Part 3: Analytical Validation (Quality Control)
To validate the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
The spectrum should display three distinct regions:
| Region | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |
| Acidic | 12.0–12.5 | Broad Singlet | -COOH | Exchangeable proton; confirms carboxylic acid. |
| Vinylic | 7.55 | Doublet (J=16Hz) | Ar-CH = | Large coupling constant (J=16Hz) confirms Trans (E) geometry. |
| Vinylic | 6.45 | Doublet (J=16Hz) | =CH -COOH | Upfield vinylic proton due to conjugation with carbonyl. |
| Aromatic | 8.05 | Doublet (J=2Hz) | H-2 (Ar) | Highly deshielded due to Iodine and conjugation. |
| Aromatic | 7.70 | dd (J=8, 2Hz) | H-6 (Ar) | Ortho coupling to H-5; Meta coupling to H-2. |
| Aromatic | 7.05 | Doublet (J=8Hz) | H-5 (Ar) | Shielded by the adjacent alkoxy group. |
| Aliphatic | 4.10 | Triplet | -O-CH ₂- | Characteristic of alkoxy attachment. |
| Aliphatic | 1.75, 1.45 | Multiplets | Alkyl Chain | Central methylene groups of the butyl chain. |
| Aliphatic | 0.95 | Triplet | -CH ₃ | Terminal methyl group. |
Mass Spectrometry (ESI-MS)[1]
-
Mode: Negative Ion Mode (
). -
Target Ion:
= 345.0. -
Fragmentation: Look for loss of
(m/z ~301) and loss of the butyl chain.
Part 4: Applications in Drug Discovery
This molecule is not merely an end-product but a "privileged structure" intermediate. Its utility lies in its dual reactivity.
Functional Logic Diagram
Figure 2: Divergent synthetic utility in medicinal chemistry campaigns.
Specific Use Cases
-
PPAR Agonists: The lipophilic tail and acidic headgroup mimic the pharmacophore of fibrates (e.g., Fenofibrate), activating Peroxisome Proliferator-Activated Receptors.
-
Thyromimetics: The iodine substitution on the phenyl ring mimics the structure of thyroid hormones (
), making this a scaffold for thyroid receptor ligands. -
PROTAC Linkers: The rigid phenyl-acrylic spacer is increasingly used to separate E3 ligase ligands from target protein ligands in proteolysis-targeting chimeras.
References
-
Knoevenagel Condensation Methodology : Jones, G. (1967). "The Knoevenagel Condensation."[1][3][4][5][6] Organic Reactions, 15, 204-599.
- Iodination of Phenolic Ethers: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
Cinnamic Acid Derivatives in Medicinal Chemistry : Pontiki, E., & Hadjipavlou-Litina, D. (2019). "Cinnamic Acid Derivatives as Antioxidant Agents." Molecules, 24(16), 2960.
-
General Properties of Acrylic Acids : National Center for Biotechnology Information (2025). PubChem Compound Summary for Cinnamic Acid Derivatives.
Sources
- 1. rsc.org [rsc.org]
- 2. 3-(4-acetoxyphenyl)acrylic Acid - Chemical Formula: C11h10o4, Purity: 97%, Molecular Weight: 206.2, Solid Form, Cas No: 15486-19-8 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
basic synthesis pathway for 3-(4-Butoxy-3-iodophenyl)acrylic acid
Technical Whitepaper: Scalable Synthesis of 3-(4-Butoxy-3-iodophenyl)acrylic Acid
Executive Summary
This technical guide outlines a robust, three-step synthesis pathway for 3-(4-Butoxy-3-iodophenyl)acrylic acid , a functionalized cinnamic acid derivative often employed as a key intermediate in the development of PPAR agonists, GLP-1 analogs, and other metabolic disease therapeutics.
The selected route prioritizes regioselectivity and scalability. By utilizing a Knoevenagel-Doebner condensation strategy, we avoid the high costs and metal contamination risks associated with Palladium-catalyzed (Heck) cross-couplings. The synthesis proceeds linearly: regioselective iodination of 4-hydroxybenzaldehyde, followed by O-alkylation, and concluding with a decarboxylative condensation.
Retrosynthetic Analysis & Strategy
To ensure high purity and yield, the synthesis is designed to install the iodine atom before the alkyl chain. Direct iodination of an alkylated ether (4-butoxybenzaldehyde) often yields mixtures of mono- and di-iodinated products due to steric hindrance and electronic effects.
The Logic:
-
Target: 3-(4-Butoxy-3-iodophenyl)acrylic acid.
-
Disconnection 1 (C=C bond): The acrylic acid tail is best installed via Knoevenagel Condensation using malonic acid. This reveals the precursor: 4-Butoxy-3-iodobenzaldehyde.
-
Disconnection 2 (Ether bond): The butyl group is removed to reveal the phenol. This step utilizes Williamson Ether Synthesis .[1] Precursor: 3-Iodo-4-hydroxybenzaldehyde.
-
Disconnection 3 (C-I bond): The iodine is installed ortho to the hydroxyl group using Electrophilic Aromatic Substitution . Starting Material: 4-Hydroxybenzaldehyde.[1][2][3][4]
Pathway Visualization
Figure 1: Linear synthetic pathway designed for regiocontrol and cost-efficiency.
Detailed Experimental Protocols
Stage 1: Regioselective Iodination
Objective: Synthesize 3-iodo-4-hydroxybenzaldehyde. Rationale: The hydroxyl group strongly activates the ortho-position. Using iodine in basic media (ammonia) ensures mono-iodination at the 3-position without over-iodination.
-
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Iodine (
, 1.1 eq), Potassium Iodide (KI, 2.5 eq), 25% Aqueous Ammonia ( ).
Protocol:
-
Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in 120 mL of 25% aqueous ammonia. The solution will turn yellow/orange.
-
Prepare a separate solution of Iodine (27.9 g, 110 mmol) and KI (41.5 g, 250 mmol) in 100 mL of water.
-
Critical Step: Add the Iodine/KI solution dropwise to the aldehyde solution over 30–60 minutes at room temperature. Rapid addition may cause di-iodination.
-
Stir the mixture for 2–4 hours. The color should fade as iodine is consumed.
-
Acidify the mixture carefully with concentrated HCl to pH ~2. A solid precipitate will form.[7]
-
Filter the solid, wash with cold water, and recrystallize from ethanol/water.
-
Expected Yield: 85–90%.
-
Checkpoint:
NMR should show a singlet at ~8.1 ppm (H-2, ortho to I and CHO).
Stage 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesize 4-butoxy-3-iodobenzaldehyde. Rationale: With the iodine installed, the phenolic oxygen is alkylated. Anhydrous conditions are required to prevent hydrolysis of the alkyl halide.
-
Reagents: 3-Iodo-4-hydroxybenzaldehyde (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Protocol:
-
Charge a round-bottom flask with 3-iodo-4-hydroxybenzaldehyde (24.8 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol). -
Add DMF (100 mL) and stir for 15 minutes to form the phenoxide anion.
-
Add 1-bromobutane (16.4 g, 12.9 mL, 120 mmol) dropwise.
-
Heat the reaction to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Pour the mixture into 500 mL of ice water. The product should precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3 x 100 mL) if oil forms. Wash organics with brine, dry over
, and concentrate.[8] -
Expected Yield: 90–95%.
Stage 3: Knoevenagel-Doebner Condensation
Objective: Synthesize 3-(4-Butoxy-3-iodophenyl)acrylic acid. Rationale: The Doebner modification uses pyridine as both solvent and base, with malonic acid.[9] The heating promotes simultaneous condensation and decarboxylation, delivering the trans-cinnamic acid directly.
-
Reagents: 4-Butoxy-3-iodobenzaldehyde (1.0 eq), Malonic Acid (2.0 eq), Piperidine (0.1 eq).
Protocol:
-
Dissolve 4-butoxy-3-iodobenzaldehyde (30.4 g, 100 mmol) and Malonic acid (20.8 g, 200 mmol) in Pyridine (60 mL).
-
Add Piperidine (0.85 g, 1 mL) as a catalyst.
-
Reflux the mixture at 100–110°C for 4–8 hours.
-
Visual Check: Evolution of
gas bubbles indicates the decarboxylation is proceeding.
-
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a stirred solution of concentrated HCl (100 mL) and crushed ice (300 g). This neutralizes the pyridine and precipitates the crude acid.
-
Filter the white/off-white solid.
-
Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.[1]
-
Expected Yield: 75–85%.
Quantitative Data Summary
| Step | Transformation | Reagents | Critical Parameter | Typical Yield |
| 1 | Iodination | Slow addition of Iodine | 85-90% | |
| 2 | Alkylation | n-BuBr, | Anhydrous conditions | 90-95% |
| 3 | Condensation | Malonic Acid, Pyridine | Reflux for decarboxylation | 75-85% |
Characterization & Quality Control
To validate the synthesis, the final product must meet the following structural criteria:
-
Physical State: White to off-white crystalline solid.
-
NMR (DMSO-
, 400 MHz):- 12.30 (s, 1H, -COOH)
- 7.95 (d, J=2.0 Hz, 1H, Ar-H ortho to I)
- 7.50 (d, J=16.0 Hz, 1H, =CH-Ar, trans isomer)
- 6.45 (d, J=16.0 Hz, 1H, =CH-COOH, trans isomer)
-
4.10 (t, 2H, -OCH
-)
-
Mass Spectrometry: ESI-MS [M-H]
calc. for : 345.0.
References
- Regioselective Iodination Protocol: Source: ChemicalBook & RSC. "Synthesis of 3-Hydroxy-4-iodobenzaldehyde using Iodine/KI in ammonia."
- Source: Alfa Chemistry.
- Source: Sigma-Aldrich.
-
Solvent-Free Green Alternatives (Advanced Optimization)
Sources
- 1. ijceronline.com [ijceronline.com]
- 2. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 3. 4-Hydroxybenzaldehyde p-Hydroxybenzaldehyde [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3-HYDROXY-4-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. ddtjournal.com [ddtjournal.com]
- 7. tsijournals.com [tsijournals.com]
- 8. rsc.org [rsc.org]
- 9. orientjchem.org [orientjchem.org]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 3-(4-Butoxy-3-iodophenyl)acrylic Acid
Abstract & Introduction
3-(4-Butoxy-3-iodophenyl)acrylic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are significant precursors and structural motifs in pharmaceuticals, polymers, and other advanced materials.[1][2] The presence of the butoxy and iodo groups on the phenyl ring makes this molecule a versatile building block for further chemical modification, particularly for cross-coupling reactions at the iodo position.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-Butoxy-3-iodophenyl)acrylic acid from its corresponding benzaldehyde. The chosen synthetic route is the Doebner modification of the Knoevenagel condensation.[3][4] This classic carbon-carbon bond-forming reaction involves the condensation of an aromatic aldehyde with malonic acid.[5] The reaction is conducted using pyridine as the solvent, which also acts as a weak base, and a catalytic amount of piperidine, which facilitates the crucial deprotonation of malonic acid to initiate the condensation cascade.[1][3] This method is widely employed due to its reliability, straightforward work-up, and generally good yields.[1] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Reaction Scheme & Mechanism
The synthesis proceeds via a one-pot condensation and decarboxylation reaction.
Overall Reaction
The overall transformation is the conversion of 4-butoxy-3-iodobenzaldehyde to the target acrylic acid.
Caption: Knoevenagel-Doebner condensation reaction scheme.
Reaction Mechanism
The reaction is initiated by the deprotonation of malonic acid by the piperidine catalyst, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation yield the final α,β-unsaturated carboxylic acid product.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-butoxy-3-iodobenzaldehyde (3.19 g, 10.0 mmol, 1.0 eq).
-
Add malonic acid (1.56 g, 15.0 mmol, 1.5 eq).
-
Add pyridine (25 mL). Causality Note: Pyridine serves as both a solvent to dissolve the reactants and a base to facilitate the reaction.
-
Stir the mixture at room temperature until most solids have dissolved.
-
-
Catalyst Addition:
-
Reaction Under Reflux:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to reflux (boiling point of pyridine is ~115 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.
-
-
Work-up and Precipitation:
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
In a separate beaker, prepare a mixture of crushed ice (~50 g) and deionized water (50 mL).
-
Slowly pour the dark reaction mixture into the ice/water mixture with stirring.
-
Carefully acidify the mixture to pH 1-2 by slowly adding concentrated hydrochloric acid. A precipitate should form. Causality Note: Acidification protonates the carboxylate salt of the product, causing the neutral carboxylic acid to precipitate out of the aqueous solution.
-
Stir the slurry for an additional 15-20 minutes in an ice bath to ensure complete precipitation.
-
-
Isolation of Crude Product:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral (pH ~7) to remove any residual pyridine and HCl.
-
Press the solid as dry as possible on the filter.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid. Add deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and air dry.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven at 50-60 °C overnight.
-
Determine the final mass and calculate the yield.
-
Characterize the product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Expected Results & Characterization
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% (typical for this reaction) |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF, hot ethanol; poorly soluble in water |
¹H NMR Spectroscopy (Expected Signals, in CDCl₃ or DMSO-d₆):
-
Vinylic Protons: Two doublets between 6.0-8.0 ppm. The key signal is the doublet for the proton alpha to the carbonyl, which will be coupled to the beta proton with a large coupling constant (J ≈ 16 Hz), confirming the trans (E)-configuration. [6]* Aromatic Protons: Signals in the aromatic region (6.5-8.5 ppm) corresponding to the three protons on the substituted phenyl ring.
-
Butoxy Group: Signals in the aliphatic region (0.8-4.2 ppm) including a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the O-CH₂ group.
-
Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.
IR Spectroscopy (Expected Peaks):
-
O-H Stretch (Carboxylic Acid): Broad absorption around 2500-3300 cm⁻¹
-
C=O Stretch (Carboxylic Acid): Strong absorption around 1680-1710 cm⁻¹
-
C=C Stretch (Alkene): Absorption around 1620-1640 cm⁻¹
-
C-O Stretch (Ether): Absorption around 1250 cm⁻¹
References
-
Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2019, April 29). Cinnamic acid derivatives: An ERA. Retrieved from [Link]
-
Taylor & Francis Online. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid. Retrieved from [Link]
-
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine-D5. Retrieved from [Link]
-
Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
polymerization techniques using 3-(4-Butoxy-3-iodophenyl)acrylic acid monomers
An in-depth guide to the synthesis and polymerization of 3-(4-Butoxy-3-iodophenyl)acrylic acid, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols. It explores advanced polymerization techniques, including Heck and Suzuki polycondensations and RAFT copolymerization, offering a comprehensive resource for developing novel polymers from this functionalized monomer.
Introduction: The Potential of 3-(4-Butoxy-3-iodophenyl)acrylic Acid
The monomer 3-(4-butoxy-3-iodophenyl)acrylic acid presents a unique combination of functional groups that make it a highly versatile building block for advanced polymers. The cinnamic acid backbone can lead to polymers with applications in photo-responsive materials and drug delivery systems.[1][2] The butoxy group enhances solubility in organic solvents and can be varied to fine-tune the polymer's thermal and mechanical properties. Critically, the iodo-substituent on the phenyl ring serves as a reactive handle for powerful palladium-catalyzed cross-coupling reactions, enabling the synthesis of precisely defined polymer architectures.[3][4]
This guide details the synthesis of the monomer and explores three distinct polymerization pathways: Heck and Suzuki polycondensations for the formation of homopolymers, and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for the synthesis of copolymers with controlled molecular weights and architectures.
Part 1: Monomer Synthesis
The synthesis of 3-(4-Butoxy-3-iodophenyl)acrylic acid is achieved in three main steps starting from 4-hydroxybenzaldehyde: butylation, iodination, and a final Knoevenagel condensation.
Protocol 1: Synthesis of 4-Butoxybenzaldehyde
This protocol describes the Williamson ether synthesis to attach the butyl group.
Materials:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 4-Hydroxybenzaldehyde | Reagent | Sigma-Aldrich |
| 1-Bromobutane | Reagent | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Acetone | Anhydrous | VWR |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Saturated NaCl solution (brine) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in 200 mL of anhydrous acetone in a 500 mL round-bottom flask, add anhydrous potassium carbonate (22.6 g, 163.8 mmol).
-
Add 1-bromobutane (13.5 mL, 122.8 mmol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with vigorous stirring for 24 hours.
-
After cooling to room temperature, filter the solid potassium salts and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in 150 mL of diethyl ether and wash with 1 M NaOH (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-butoxybenzaldehyde as a pale yellow liquid.
Protocol 2: Synthesis of 4-Butoxy-3-iodobenzaldehyde
This protocol details the electrophilic iodination of the butoxy-activated aromatic ring.[5][6]
Materials:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 4-Butoxybenzaldehyde | As synthesized | - |
| N-Iodosuccinimide (NIS) | Reagent | Sigma-Aldrich |
| Acetic Acid | Glacial | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Saturated Sodium Thiosulfate solution | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Procedure:
-
Dissolve 4-butoxybenzaldehyde (10.0 g, 56.1 mmol) in 150 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Add N-iodosuccinimide (15.1 g, 67.3 mmol) to the solution in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution until the color of iodine disappears, followed by water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-butoxy-3-iodobenzaldehyde as a white to off-white solid.
Protocol 3: Knoevenagel Condensation to 3-(4-Butoxy-3-iodophenyl)acrylic acid
This final step forms the acrylic acid moiety.
Materials:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 4-Butoxy-3-iodobenzaldehyde | As synthesized | - |
| Malonic Acid | Reagent | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Piperidine | Reagent | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 2 M | Fisher Scientific |
Procedure:
-
In a 100 mL round-bottom flask, combine 4-butoxy-3-iodobenzaldehyde (5.0 g, 16.4 mmol) and malonic acid (3.4 g, 32.8 mmol).
-
Add 20 mL of anhydrous pyridine as the solvent, followed by a catalytic amount of piperidine (0.2 mL).
-
Heat the mixture to 90 °C with stirring for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold 2 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride.
-
Recrystallize the crude product from an ethanol/water mixture to yield 3-(4-Butoxy-3-iodophenyl)acrylic acid as a pure solid.
Technique 2: Suzuki Catalyst-Transfer Polycondensation
Suzuki polycondensation is another powerful method for forming C-C bonds. [7]For this monomer, a catalyst-transfer polymerization (CTP) approach can be envisioned, which proceeds in a chain-growth manner, offering better control over molecular weight. [8][9]This requires modifying the monomer to an AB-type monomer bearing both a halo- and a boryl- functionality. For simplicity, a standard step-growth Suzuki polycondensation protocol is presented here.
Protocol 5: Suzuki Polycondensation
This protocol assumes the monomer is first converted to its boronic ester derivative.
Materials & Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 3-(4-Butoxy-3-iodophenyl)acrylic acid boronic ester | Synthesized separately | - |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Reagent | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific |
| Toluene | Anhydrous | VWR |
| Ethanol/Water (3:1) | - | - |
| Methanol | ACS Grade | Fisher Scientific |
Procedure:
-
To a Schlenk flask, add the AB-type monomer (1.0 g), Pd(PPh₃)₄ (3 mol%), and anhydrous potassium carbonate (3 equivalents).
-
Add a degassed mixture of toluene (15 mL) and ethanol/water (3:1, 5 mL).
-
Heat the mixture to 90 °C under an argon atmosphere and stir for 48 hours.
-
Cool the reaction mixture and pour it into 200 mL of methanol to precipitate the polymer.
-
Filter the polymer, wash with water and methanol, and dry under vacuum.
Part 3: Polymer Characterization
The synthesized polymers should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and, in the case of copolymers, determine the monomer incorporation.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal properties.
References
-
Elia, C., et al. (2002). Palladium-Based System for the Polymerization of Acrylates. Scope and Mechanism. Organometallics. [Link]
-
Mizoroki–Heck coupling of aryl iodides with acrylic acid promoted by Pd... - ResearchGate. (n.d.). [Link]
-
Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - RSC Publishing. (n.d.). [Link]
- Fonseca, A. C., et al. (2019).
-
Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - CICECO. (n.d.). [Link]
-
Suzuki-Miyaura coupling reactions of aryl halides and arylboronic acids... - ResearchGate. (n.d.). [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]
-
Suzuki reaction - Wikipedia. (n.d.). [Link]
-
Suzuki coupling of aryl halides and various arylboronic acids | Download Table. (n.d.). [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (2000). Journal of Molecular Catalysis A: Chemical. [Link]
-
Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji-Trost and Suzuki Reactions in Aqueous Media - PubMed. (2024). Polymers. [Link]
-
Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing). (n.d.). [Link]
-
Supporting Information For - The Royal Society of Chemistry. (n.d.). [Link]
-
Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media - MDPI. (2024). Polymers. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). [Link]
-
Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization - The Royal Society of Chemistry. (2020). Polymer Chemistry. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Catalysis with palladium colloids supported in poly(acrylic acid)-grafted polyethylene and polystyrene1 - Canadian Science Publishing. (n.d.). [Link]
-
Intro to Organometallics: The Heck Reaction - Odinity. (2013). [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). [Link]
-
Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction - University of Windsor. (2005). Chemical Society Reviews. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation | Asian Journal of Chemistry. (2013). [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 3-Iodo-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Heck coupling reaction conditions for 3-(4-Butoxy-3-iodophenyl)acrylic acid
Application Note: Precision Synthesis of 3-(4-Butoxy-3-iodophenyl)acrylic acid via Regioselective Heck Coupling
Introduction & Strategic Analysis
The synthesis of 3-(4-Butoxy-3-iodophenyl)acrylic acid presents a classic chemoselectivity challenge in transition-metal catalysis. The target molecule contains three distinct functional sites on the benzene ring: an electron-donating butoxy group, a reactive iodine atom, and the newly installed acrylic acid moiety.
To synthesize this molecule via a Heck coupling reaction , one must select a precursor that allows for the formation of the C(aryl)-vinyl bond while preserving the iodine atom at the 3-position. This disqualifies simple mono-halo precursors unless the iodine is introduced post-coupling. However, for a direct Heck approach, the most sophisticated and convergent strategy involves the regioselective mono-Heck coupling of 1-butoxy-2,4-diiodobenzene .
The Chemoselectivity Challenge: In a di-iodo substrate (1-butoxy-2,4-diiodobenzene), the palladium catalyst can theoretically insert at either the C2 or C4 position.
-
C2 Position (Ortho): Sterically hindered by the adjacent butoxy group.
-
C4 Position (Para): Sterically accessible and electronically activated by the para-alkoxy resonance donation.
Strategic Solution: By exploiting the steric difference between the ortho and para positions, we can drive the reaction to selectively couple at the C4 position, yielding the desired 3-(4-Butoxy-3-iodophenyl)acrylic acid (where the acrylic group is at C1, para to the butoxy, and the iodine remains at C3).
Reaction Mechanism & Selectivity Logic
The success of this protocol relies on the kinetic differentiation of the two iodine sites. The oxidative addition of Pd(0) is the rate-determining step.
Figure 1: Kinetic pathway favoring para-selective oxidative addition due to steric shielding at the ortho position.
Optimized Experimental Protocol
This protocol is designed for the regioselective coupling of 1-butoxy-2,4-diiodobenzene with acrylic acid .
Reagents & Materials
| Reagent | Equiv. | Role | Critical Attribute |
| 1-Butoxy-2,4-diiodobenzene | 1.0 | Substrate | High purity (>98%) to avoid isomeric impurities. |
| Acrylic Acid | 1.1 | Coupling Partner | Slight excess; limit to prevent di-coupling. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor | Source of Pd(0). |
| P(o-tol)₃ | 0.04 (4 mol%) | Ligand | Bulky phosphine enhances steric discrimination. |
| Triethylamine (Et₃N) | 2.5 | Base | Scavenges HI; ensures solubility. |
| DMF (Dimethylformamide) | - | Solvent | Polar aprotic; stabilizes Pd species. |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation
-
In a dry reaction vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol) in anhydrous DMF (2.0 mL).
-
Stir at room temperature for 15 minutes under Nitrogen or Argon. The solution should turn yellow/orange, indicating the formation of the active Pd(0) species. Note: Pre-forming the catalyst ensures immediate selectivity upon substrate addition.
Step 2: Reaction Assembly 3. To a separate reaction vessel equipped with a magnetic stir bar and reflux condenser, add 1-butoxy-2,4-diiodobenzene (402 mg, 1.0 mmol). 4. Add DMF (3.0 mL) and Triethylamine (350 µL, 2.5 mmol). 5. Transfer the pre-complexed catalyst solution (from Step 1) into the reaction vessel via syringe. 6. Add Acrylic Acid (75 µL, 1.1 mmol) dropwise. Caution: Exothermic reaction possible.
Step 3: Execution & Monitoring 7. Heat the mixture to 90°C . Do not exceed 100°C, as higher temperatures promote oxidative addition at the hindered ortho-position (C2). 8. Monitor the reaction by HPLC or TLC every 2 hours.
- Target: Disappearance of di-iodo starting material.
- Stop Condition: When starting material < 5% or if di-coupled product begins to appear (>2%). Typical reaction time: 4–6 hours.
Step 4: Work-up & Purification 9. Cool the reaction mixture to room temperature. 10. Dilute with Ethyl Acetate (EtOAc) (20 mL) and acidify with 1M HCl to pH ~2 (to protonate the carboxylic acid). 11. Wash the organic layer with Water (3 x 10 mL) and Brine (1 x 10 mL). 12. Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. 13. Purification: Recrystallize from Ethanol/Water or perform column chromatography (SiO₂, Hexanes:EtOAc + 1% AcOH) to isolate the pure mono-coupled product.
Alternative Route: The "Heck-Then-Iodinate" Strategy
If the di-iodo precursor is unavailable or selectivity proves difficult, the Stepwise Route is the industrial "Gold Standard" for reliability.
Workflow:
-
Heck Coupling: React 1-Bromo-4-butoxybenzene with Acrylic Acid (Standard conditions: Pd(OAc)₂, PPh₃, NaOAc, DMF, 120°C).
-
Product: 3-(4-Butoxyphenyl)acrylic acid.
-
-
Regioselective Iodination:
-
Reagents: N-Iodosuccinimide (NIS) (1.1 equiv) and p-TsOH (0.1 equiv) in Acetonitrile.
-
Mechanism:[1][2][3][4][5][6][7] The butoxy group is a strong ortho/para director. The para position is blocked by the acrylic chain. The ortho position (C3) is highly activated. The acrylic acid group (meta-director) reinforces this selectivity.
-
Outcome: Exclusive formation of 3-(4-Butoxy-3-iodophenyl)acrylic acid .
-
Comparison Table:
| Feature | Direct Di-Iodo Heck (Route A) | Stepwise Heck-Then-Iodinate (Route B) |
| Step Count | 1 (Convergent) | 2 (Linear) |
| Atom Economy | High | Lower (requires separate iodination step) |
| Selectivity Risk | Moderate (Requires steric control) | Low (Thermodynamically guaranteed) |
| Recommended For | Academic/Discovery (Speed) | Process Development (Scalability) |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation ("Pd Black") | Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer. |
| Di-coupled Product | Temperature too high or excess Acrylic Acid | Lower temp to 80°C; Reduce Acrylic Acid to 1.0 equiv. |
| Isomer Mixture | Lack of steric discrimination | Switch ligand to Tri-o-tolylphosphine (P(o-tol)₃) or XPhos . |
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2–7.
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille, Suzuki, and Sonogashira Cross-Coupling Reactions in Perspective. Angewandte Chemie International Edition, 43(36), 4704–4734. (Relevant for Pd-oxidative addition selectivity principles).
-
Larock, R. C. (1999). Palladium-catalyzed Annulation.[7][8] Journal of Organometallic Chemistry, 576(1-2), 111-124. (Discusses regioselectivity in haloarenes).
Sources
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US6037509A - Process for producing 1-bromo-4-phenylbutane - Google Patents [patents.google.com]
- 6. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Functionalization of Iodophenyl Acrylic Acid-Based Liquid Crystalline Elastomers
Introduction: A New Frontier in Smart Materials
Liquid Crystalline Elastomers (LCEs) represent a remarkable class of materials that couple the orientational order of liquid crystals with the elastic properties of rubbery polymers.[1][2][3] This unique combination allows them to undergo large, reversible shape changes in response to external stimuli such as heat, light, and electric fields, making them ideal candidates for applications in soft robotics, artificial muscles, and dynamic optical systems.[4][5] This application note details a novel approach to synthesizing LCEs using an iodophenyl acrylic acid-based monomer. The incorporation of the iodine atom into the mesogenic side chain opens up a new dimension of functionality, enabling post-synthesis modification of the elastomer through a variety of powerful cross-coupling reactions. This allows for the in-situ modification of the LCE's chemical and physical properties, paving the way for the creation of highly specialized and "intelligent" materials.
The carbon-iodine bond is a versatile functional handle in organic synthesis due to its relatively low bond dissociation energy and susceptibility to oxidative addition in the presence of transition metal catalysts. This reactivity is harnessed here to allow for the post-fabrication functionalization of the LCE network using well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[6][7] This enables the covalent attachment of a wide range of functional moieties to the LCE backbone, thereby altering its properties in a programmable manner. For instance, the introduction of fluorescent molecules, biocompatible polymers, or even other liquid crystalline groups can be envisioned, leading to LCEs with tailored optical, biological, or stimulus-responsive behaviors.
Part 1: Monomer Synthesis - 4-Iodophenyl Acrylate
While 4-iodophenyl acrylate is commercially available, for researchers who wish to synthesize it in-house, a straightforward esterification protocol is provided below.[8] The synthesis involves the reaction of 4-iodophenol with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.
Protocol 1: Synthesis of 4-Iodophenyl Acrylate
This protocol is adapted from standard esterification procedures.[9][10]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Iodophenol | 220.01 | 10.0 g | 0.045 |
| Acryloyl chloride | 90.51 | 4.5 g (3.8 mL) | 0.050 |
| Triethylamine | 101.19 | 5.5 g (7.6 mL) | 0.054 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Phenothiazine (inhibitor) | 199.27 | 50 mg | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol (10.0 g, 0.045 mol) and dichloromethane (100 mL).
-
Add a radical inhibitor, such as phenothiazine (50 mg), to prevent premature polymerization of the acrylate.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add triethylamine (5.5 g, 0.054 mol) to the stirred solution.
-
In a separate dropping funnel, dissolve acryloyl chloride (4.5 g, 0.050 mol) in 20 mL of dry DCM.
-
Add the acryloyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 80-90%
Caption: Synthesis of 4-Iodophenyl Acrylate.
Part 2: Liquid Crystalline Elastomer Fabrication
The fabrication of the LCE film is achieved through a photopolymerization process using a thiol-acrylate "click" reaction.[11][12] This method offers rapid curing times and good control over the network structure. The formulation includes the synthesized 4-iodophenyl acrylate, a liquid crystalline diacrylate monomer to induce mesophase formation, a tetra-thiol crosslinker, and a photoinitiator.
Protocol 2: Fabrication of an Iodinated LCE Film
Materials:
| Component | Role | Molar Mass ( g/mol ) | Weight % | Mol % |
| RM257 | Liquid Crystalline Diacrylate | 590.6 | 60 | 34.5 |
| 4-Iodophenyl Acrylate | Functional Monomer | 274.05 | 20 | 24.8 |
| PETMP | Thiol Crosslinker | 488.66 | 19.5 | 13.5 |
| Irgacure 651 | Photoinitiator | 256.3 | 0.5 | 0.7 |
Procedure:
-
In a clean vial, combine RM257 (600 mg), 4-iodophenyl acrylate (200 mg), and PETMP (195 mg).
-
Heat the mixture to 80 °C to melt the components and form a homogeneous, isotropic solution.
-
Add the photoinitiator, Irgacure 651 (5 mg), and mix thoroughly until it is completely dissolved.
-
Construct a polymerization cell by spacing two glass slides with 100 µm thick spacers.
-
Fill the cell with the molten monomer mixture via capillary action.
-
Place the filled cell on a hot plate at 80 °C to ensure the mixture is in the isotropic phase.
-
To induce a monodomain alignment of the liquid crystal director, a mechanical stretching or surface alignment technique can be employed during or before polymerization.[2][13] For a simple polydomain sample, this step can be omitted.
-
Expose the cell to UV light (365 nm, ~20 mW/cm²) for 10 minutes to initiate photopolymerization.
-
After curing, carefully separate the glass slides to obtain the freestanding LCE film.
Caption: LCE Fabrication Workflow.
Part 3: Post-Fabrication Functionalization
The incorporated iodine atoms serve as reactive sites for post-fabrication modification of the LCE film. This allows for the covalent attachment of various functional groups, thereby tailoring the material's properties. Below are protocols for two powerful cross-coupling reactions: Suzuki-Miyaura and Sonogashira.
Protocol 3: Suzuki-Miyaura Cross-Coupling on the LCE Film
This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the iodinated LCE.[14][15]
Materials:
| Reagent | Role | Concentration |
| Iodinated LCE film | Substrate | - |
| Arylboronic acid | Coupling Partner | 1.5 equivalents |
| Pd(PPh₃)₄ | Catalyst | 5 mol% |
| K₂CO₃ | Base | 3 equivalents |
| Toluene/Water (3:1) | Solvent | - |
Procedure:
-
Place a piece of the iodinated LCE film (e.g., 1 cm x 1 cm) in a reaction vial.
-
To the vial, add the arylboronic acid (1.5 eq. relative to the estimated moles of iodo-groups in the film), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3 eq.).
-
Add a degassed mixture of toluene and water (3:1, e.g., 4 mL).
-
Seal the vial and heat the reaction mixture to 90 °C for 24 hours with gentle stirring.
-
After cooling to room temperature, remove the LCE film and wash it extensively with toluene, ethanol, and water to remove any unreacted reagents and catalyst.
-
Dry the functionalized LCE film under vacuum.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and Characterization of Liquid Crystal Elastomer [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. dakenchem.com [dakenchem.com]
- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. 122340-98-1|4-Iodophenyl acrylate|BLD Pharm [bldpharm.com]
- 9. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]
- 10. Acryloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 11. Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
Application Note: Photo-Dimerization Mechanism of 3-(4-Butoxy-3-iodophenyl)acrylic acid
Part 1: Executive Summary & Mechanistic Principles
Introduction
The photo-dimerization of 3-(4-Butoxy-3-iodophenyl)acrylic acid represents a complex interplay between topochemical control (solid-state lattice constraints) and the heavy-atom effect introduced by the iodine substituent. While standard cinnamic acid derivatives undergo [2+2] photocycloaddition governed strictly by Schmidt’s topochemical postulates, the presence of an iodine atom at the 3-position and a butoxy tail at the 4-position introduces competing electronic and steric factors that dictate reaction efficiency and stereoselectivity.
This Application Note provides a detailed mechanistic breakdown and a validated experimental protocol for researchers utilizing this compound in liquid crystal alignment layers, photolithography, or supramolecular synthesis.
The Mechanistic Pathway
The reaction proceeds via a [2+2] photocycloaddition , converting two alkene monomers into a cyclobutane-based dimer (truxillic or truxinic acid derivative).[1][2]
A. Excitation and The Heavy Atom Effect
Unlike simple organic acrylates, the iodine substituent significantly alters the photophysics via Spin-Orbit Coupling (SOC) .[3]
-
Absorption: Upon irradiation (typically
nm), the molecule is excited from the ground state ( ) to the singlet excited state ( ) via a transition.[1] -
Intersystem Crossing (ISC): The high atomic number of Iodine (
) facilitates rapid ISC from to the Triplet State ( ).[1] This is the Heavy Atom Effect . -
The Competition:
-
In Solution: The long-lived
state allows for bond rotation, leading to photoisomerization rather than dimerization. -
In Solid State: The rigid crystal lattice suppresses bond rotation.[1] If the packing aligns the double bonds parallel and within 4.2 Å (Schmidt’s Rule), the dimerization proceeds efficiently, often overriding the triplet state's tendency to scramble stereochemistry.
-
B. Crystal Engineering & Halogen Bonding
The 3-Iodo and 4-Butoxy groups act as "supramolecular steering groups."[1]
-
Halogen Bonding (
or ): The iodine atom can form non-covalent interactions that direct the crystal packing into specific polymorphs ( -type or -type).[1] -
Steric Bulk: The butoxy tail prevents close packing in certain orientations, often favoring Head-to-Tail (
-truxillic) arrangements to minimize steric clash, though Head-to-Head ( -truxinic) is possible if halogen bonding dominates.
Visualization: Mechanistic Pathway
The following diagram illustrates the competition between fluorescence, isomerization, and the desired dimerization, highlighting the critical role of the Iodine atom.
Caption: Mechanistic flow showing Iodine-induced Intersystem Crossing (ISC) and the bifurcation between isomerization and dimerization based on lattice rigidity.
Part 2: Experimental Protocols
Materials & Equipment
-
Precursor: 3-(4-Butoxy-3-iodophenyl)acrylic acid (High Purity >98%).[1]
-
Solvents: Ethanol, Acetone, Dichloromethane (DCM) for recrystallization.[1]
-
Light Source: High-pressure Mercury (Hg) lamp (filtered) or 365 nm UV-LED. Note: Avoid deep UV (<280 nm) to prevent C-I bond cleavage.[1]
-
Analysis: 1H NMR (400 MHz+), Powder X-Ray Diffraction (PXRD).
Protocol A: Polymorph Control (Crystal Engineering)
The photoreactivity is strictly dependent on crystal packing.[1] You must grow photo-active crystals.[1]
-
Dissolution: Dissolve 100 mg of the monomer in minimal hot Ethanol (approx. 5 mL).
-
Filtration: Filter hot to remove insoluble nuclei.[1]
-
Slow Evaporation: Allow the solution to evaporate slowly at room temperature in the dark.
-
Critical Step: If the resulting crystals are "plates," they are likely the stable, photo-inactive
-form. If they are "needles," they are likely the photo-active or form.
-
-
Validation (Pre-Irradiation): Perform PXRD. Look for short
-spacing peaks corresponding to the alkene-alkene distance (~3.8 - 4.0 Å).
Protocol B: Solid-State Photo-Irradiation
-
Sample Prep: Grind the crystals into a fine powder (to minimize light scattering and ensure uniform penetration) or spin-coat a thin film if studying alignment layers.[1]
-
Setup: Place the sample between two Pyrex glass slides (Pyrex filters out <290 nm, protecting the Iodine atom).[1]
-
Irradiation:
-
Monitoring: Monitor the reaction by FT-IR.
-
Target: Disappearance of the C=C stretch (
) and appearance of cyclobutane ring modes.[1]
-
Protocol C: Analytical Validation
Quantify the conversion and determine stereochemistry (Head-to-Head vs. Head-to-Tail).
| Technique | Observation Target | Mechanistic Insight |
| 1H NMR | Vinyl protons ( | Conversion % calculation. |
| 1H NMR | Cyclobutane protons ( | Symmetry: AA'BB' pattern indicates Head-to-Tail (Truxillic).[1] AA'XX' indicates Head-to-Head (Truxinic).[1] |
| UV-Vis | Loss of conjugation causes a hypsochromic shift (blue shift).[1] | |
| DSC | Melting Point. | Dimer usually has a significantly higher MP than monomer.[1] |
Workflow Visualization
The following diagram outlines the standard operating procedure for synthesizing and validating the dimer.
Caption: Step-by-step workflow for the synthesis and characterization of the photo-dimer.
Part 3: Troubleshooting & Critical Considerations
The "Melting" Problem
Issue: The sample melts before reacting. Cause: The eutectic point of the monomer/dimer mixture is lower than the reaction temperature, or the UV lamp generates excessive heat. Solution:
-
Use a "Cold Mirror" or water filter to remove IR radiation from the lamp.[1]
-
Perform the reaction on a distinct cooling stage (Peltier cooler) set to 10°C.
Low Conversion Yield
Issue: Reaction plateaus at ~80% conversion. Cause: "Product Inhibition."[1] As the dimer forms, it distorts the crystal lattice, pushing remaining monomers out of alignment (distance > 4.2 Å). Solution: This is inherent to topochemical reactions.[1] Recrystallization of the mixture is required to separate the dimer.
De-iodination
Issue: Sample turns yellow/brown during irradiation. Cause: Homolytic cleavage of the C-I bond due to high-energy UV (< 300 nm).[1] Solution: Ensure strict cutoff filters (Pyrex or 320nm long-pass filter) are used.[1]
Part 4: References
-
Schmidt, G. M. J. (1971).[1] Photodimerization in the solid state.[1][4][5] Pure and Applied Chemistry.[1] Link
-
D'Souza, D. M., & Rominger, F. (2022).[1] Crossed [2+2] Photocycloaddition: Terminology and Scope. NSF/ChemRxiv.[1] Link
-
Gnanaguru, K., et al. (1985).[1] A study of the heavy-atom effect on the photodimerization of coumarins. Journal of the Chemical Society. (Foundational text on Heavy Atom Effect in [2+2] systems).
-
PubChem Compound Summary. 3-(4-Butoxyphenyl)acrylic acid.[1][6] National Library of Medicine.[1] Link
-
Shemesh, D., & Gerber, R. B. (2018).[1][7] Molecular Dynamics of Photoinduced Reactions of Acrylic Acid. Journal of Physical Chemistry Letters.[1][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(4-Butoxyphenyl)acrylic acid | C13H16O3 | CID 5285558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics of Photoinduced Reactions of Acrylic Acid: Products, Mechanisms, and Comparison with Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
solving solubility issues of 3-(4-Butoxy-3-iodophenyl)acrylic acid in ethanol
Executive Summary & Chemical Profile
User Query: "I cannot get 3-(4-Butoxy-3-iodophenyl)acrylic acid to dissolve completely in ethanol at my target concentration, or it precipitates upon standing."
Technical Assessment: This molecule (CAS: 55379-96-9) is a lipophilic derivative of cinnamic acid. Its solubility challenges stem from the interplay between the hydrophobic 4-butoxy tail/3-iodo substituents and the polarizable acrylic acid head group. While the acrylic moiety suggests polarity, the heavy iodine atom and butyl chain significantly increase the partition coefficient (LogP), making the molecule reluctant to dissolve in cold polar protic solvents like ethanol without thermodynamic assistance (heat) or chemical modification (ionization).
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | ~346.16 g/mol | Moderate MW slows dissolution kinetics. |
| Lipophilicity | High (Hydrophobic tail & Iodine) | Reduces solubility in water; requires non-polar interactions. |
| pKa (Acid) | ~4.5 (Est. for acrylic acids) | Soluble as a salt (pH > 6); insoluble as free acid in water. |
| Crystal Lattice | Likely High Lattice Energy | Strong intermolecular forces require heat to break (endothermic dissolution). |
Diagnostic Decision Matrix (Workflow)
Before proceeding with physical manipulation, determine your end-goal. Use the following logic flow to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental intent.
Troubleshooting & FAQs
Q1: Why does the compound dissolve when heated but precipitate immediately upon cooling to Room Temperature (RT)?
A: This is a classic thermodynamic solubility profile for substituted cinnamic acids. The "solubility" you observe at boiling point (
-
The Science: The iodine and butoxy groups facilitate strong crystal packing (Van der Waals interactions). At RT, the lattice energy is higher than the solvation energy provided by ethanol.
-
The Fix: If you need a stable RT solution, you are likely exceeding the saturation limit.
-
Option 1: Reduce concentration to < 5-10 mg/mL (empirical determination required).
-
Option 2: Use Protocol B (Salt Formation) to convert the acid to its carboxylate form, which is far more soluble in ethanol.
-
Q2: Can I use sonication instead of heat?
A: Sonication helps break particle agglomerates (kinetic solubility) but does not change the thermodynamic saturation point.
-
Warning: Sonication can generate local heat. If the compound dissolves due to this heat, it will precipitate later. Use sonication only to speed up dissolution of concentrations known to be soluble at RT.
Q3: My solution turned yellow/brown after leaving it on the bench. Is it degrading?
A: Yes, likely due to the iodine substituent.
-
The Science: Aryl iodides can be light-sensitive (photolytic deiodination). Furthermore, acrylic acids can undergo slow polymerization or dimerization under light exposure.
-
The Fix: Always wrap storage vials in aluminum foil and store at -20°C.
Q4: I need to use this in a cell-based assay. Ethanol is toxic to my cells at high % concentrations.
A: Do not use pure ethanol for stocks intended for high-dose bioassays.
-
The Fix: Dissolve the compound in 100% DMSO (Solubility is typically 2-3x higher than ethanol). Dilute this DMSO stock into your culture medium. Ensure the final DMSO concentration is < 0.1%.
Technical Protocols
Protocol A: High-Concentration Dissolution (Synthesis Context)
Use this when the compound is a reagent in a reaction.
-
Solvent Choice: Use Absolute Ethanol (Anhydrous). Water content in 95% ethanol lowers solubility for this lipophilic acid.
-
Ratio: Start with 10 mL Ethanol per 1 g of compound.
-
Thermal Input:
-
Stabilization: If the solution must remain liquid at RT, add a co-solvent like Toluene or THF (10-20% v/v) to disrupt crystal lattice formation upon cooling.
Protocol B: In-Situ Salt Formation (The "Pro" Trick)
Use this to achieve high solubility at Room Temperature without organic co-solvents.
Mechanism: Converting the carboxylic acid (-COOH) to a carboxylate anion (-COO⁻) drastically increases polarity.
-
Calculate Molar Equivalents:
-
MW of 3-(4-Butoxy-3-iodophenyl)acrylic acid ≈ 346.16 g/mol .
-
Weigh your sample (mass
).[3] -
Moles =
.
-
-
Base Addition:
-
Add 1.0 to 1.1 equivalents of Triethylamine (TEA) or 1M NaOH (if water tolerance exists).
-
Example: For 346 mg (1 mmol) of compound, add 140 µL of TEA (approx 1 mmol).
-
-
Dissolution:
-
Add the Ethanol.[4] The mixture should dissolve rapidly at RT due to the formation of the triethylammonium salt.
-
Protocol C: Recrystallization (Purification)
Use this if the "solubility issue" is actually a desire to purify the compound.
-
Dissolve: Saturate the ethanol with the compound at boiling point (Reflux).
-
Filter: Perform a hot filtration to remove insoluble impurities (dust, inorganic salts).
-
Seed: Allow to cool to RT slowly. If no crystals form, scratch the glass or add a single "seed" crystal.
-
Harvest: Cool to 0°C (ice bath) for 1 hour, then filter. This exploits the steep solubility curve to recover pure product.
References & Authority
-
PubChem. 3-(4-Butoxy-3-iodophenyl)acrylic acid (Compound Summary). National Library of Medicine. Link
-
Cited for: Chemical structure, molecular weight, and identifiers.
-
-
Organic Syntheses. General procedures for Cinnamic Acid Derivatives. Org.[1][5][6][7] Synth. Coll. Vol. 4, p.777. Link
-
Cited for: Solubility behavior of phenylcinnamic acid derivatives and purification via recrystallization.
-
-
Cayman Chemical. Solubility of Lipophilic Acids (General Guide).Link
-
Cited for: General principles of dissolving lipophilic compounds in DMSO vs. Ethanol for bioassays.
-
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Cited for: Standard protocols for recrystallization and salt formation of aromatic acids.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling iodinated organic compounds.
Sources
optimizing photo-curing time for 3-(4-Butoxy-3-iodophenyl)acrylic acid polymers
The following guide serves as a specialized Technical Support Center for researchers working with 3-(4-Butoxy-3-iodophenyl)acrylic acid and its associated polymers.
This material is a functionalized mesogenic monomer typically used in the synthesis of Side-Chain Liquid Crystal Polymers (SCLCPs) or radio-opaque biomedical resins. The presence of the Iodine atom (
Status: Operational Specialist: Senior Application Scientist Material Scope: 3-(4-Butoxy-3-iodophenyl)acrylic acid (and derivatives)
Module 1: The Physics of Curing (Theory)
Before optimizing, you must understand why your standard acrylate protocols might fail with this molecule.
-
The "Heavy Atom" Effect: The iodine substituent on the phenyl ring facilitates Intersystem Crossing (ISC) . While this can enhance certain photochemical pathways, it often quenches the excited states of standard photoinitiators (PI).
-
Implication: You may need a higher concentration of PI (1.5% - 3.0% w/w) compared to non-iodinated acrylates.
-
-
The Internal Filter Effect: Iodine has a high molar extinction coefficient in the deep UV range (<300 nm). If you cure with a broad-spectrum mercury lamp, the iodine atoms will absorb the UV energy at the surface, preventing light from penetrating deeper layers.
-
Implication:Do not use 254 nm. You must target the UVA/Visible window (365 nm – 405 nm) where the iodine absorbance tail is lower.
-
-
Phase-Dependent Polymerization: As an acrylic acid derivative with a rigid core, this molecule likely exhibits liquid crystalline (LC) phases (nematic or smectic).
-
Implication: The Curing Temperature (
) is the most critical variable. Curing in the isotropic phase yields a disordered polymer; curing in the mesophase locks in alignment.
-
Module 2: Optimization Protocol (The "Golden Path")
Follow this self-validating workflow to establish your baseline curing parameters.
Step 1: Formulation & Initiator Selection
-
Recommended Initiator: BAPO (Bisacylphosphine oxide) or TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) .
-
Why? These photobleach (become transparent) upon reacting, allowing light to penetrate deeper past the iodine "shield." They also absorb well at 365-405 nm.
-
-
Concentration: Start at 2.0 wt% .
Step 2: Atmosphere Control (Oxygen Inhibition)
Acrylates are notoriously sensitive to oxygen inhibition, which leaves the surface "tacky."[1][2][3]
-
Requirement: Nitrogen purge (
ppm ) or lamination (sandwiching the resin between glass/PET slides).
Step 3: The Curing Matrix (Experimental Setup)
Perform a "Dose vs. Intensity" matrix experiment.
| Parameter | Setting A (Low) | Setting B (High) | Notes |
| Wavelength | 365 nm (LED) | 405 nm (LED) | Avoid broad spectrum to prevent yellowing. |
| Intensity | 10 mW/cm² | 50 mW/cm² | High intensity overcomes oxygen inhibition. |
| Temperature | |||
| Time | 30 sec | 120 sec | Iodine slows kinetics; longer times often needed. |
Step 4: Validation (The "Thumb" Test & FTIR)
-
Tactile: Surface should be dry, not marrable.
-
FTIR Spectroscopy: Monitor the disappearance of the acrylate
peak at 1635 cm⁻¹ and 810 cm⁻¹ .-
Target Conversion:
for structural integrity.
-
Module 3: Visualization of Workflows
Diagram 1: The Optimization Logic Flow
This diagram illustrates the decision-making process for selecting curing parameters based on material state.
Caption: Logic flow for establishing temperature and wavelength parameters based on desired material phase.
Module 4: Troubleshooting Guide
Issue 1: The surface remains sticky/tacky after curing. [2][3]
-
Diagnosis: Oxygen Inhibition.[1][2][3][5][6] The radical chains are being terminated by air faster than they can propagate.
-
Solution A: Increase UV intensity to
. This generates a "radical flux" that consumes surface oxygen faster than it can diffuse in. -
Solution B: Cover the sample with a PET release liner or cure in a nitrogen glovebox.
Issue 2: The sample turned yellow or brown.
-
Diagnosis: Iodine Photolysis. High-energy UV (UV-C or UV-B) has cleaved the Carbon-Iodine bond, releasing free iodine (
) or radicals. -
Solution: Switch to a 395 nm or 405 nm LED source. Install a UV cut-off filter if using a mercury lamp.
Issue 3: The bottom of the film is soft (Gradient Cure).
-
Diagnosis: Inner Filter Effect. The iodine and photoinitiator at the surface absorbed all the light.
-
Solution:
-
Reduce Photoinitiator concentration (counter-intuitive, but allows light to pass through).
-
Use a "Photobleaching" initiator like TPO.
-
Flip the sample and cure from the backside if on a glass substrate.
-
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for common curing defects in iodinated acrylate systems.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use standard Irgacure 184 (Hydroxyketone)? A: You can, but it is not optimal. Irgacure 184 absorbs primarily in the deep UV, where your iodinated monomer also absorbs strongly. This competition leads to poor depth of cure. TPO or BAPO are superior because their absorption extends into the visible range (380-410 nm), where the monomer is more transparent.
Q: My polymer precipitates out during curing. Why? A: This is likely Polymerization-Induced Phase Separation (PIPS) . As the monomer converts to polymer, the solubility changes.
-
Fix: Increase the curing temperature slightly (staying within the mesophase) to improve solubility, or add a compatibilizer/co-monomer (like hexyl acrylate) to increase entropy.
Q: What is the maximum thickness I can cure? A: Due to the iodine content, single-pass curing is limited to approximately 50–100 microns . For thicker parts (mm-scale), you must use Layer-by-Layer (LbL) printing or curing techniques.
References
-
Decker, C. (1993).[7] Photoinitiated Curing of Multifunctional Monomers. Chimia, 47(10), 378.[7]
-
Bomar. (2022). How to Reduce the Effects of Oxygen Inhibition. Bomar Technical Guides.
-
Rahman, P., et al. (2024).[8] Iodine-Promoted Sulfoximidation of Cinnamic Acids via Oxidative C=C Bond Cleavage.[8] The Journal of Organic Chemistry, 89, 10472-10484.[8]
-
Setter, R., et al. (2025).[9] Modeling of the curing kinetics of acrylate photopolymers for additive manufacturing. Journal of Applied Polymer Science.
-
Dymax. (2015). Mitigation of Oxygen Inhibition in UV-LED, UVA and Low-Intensity UV Cure. Dymax Technical Bulletins.
Sources
- 1. electronicspecifier.com [electronicspecifier.com]
- 2. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 3. uvfab.com [uvfab.com]
- 4. mdpi.com [mdpi.com]
- 5. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 6. uvebtech.com [uvebtech.com]
- 7. Photoinitiated Curing of Multifunctional Monomers | CHIMIA [chimia.ch]
- 8. Iodine-Promoted Sulfoximidation of Cinnamic Acids via Oxidative C=C Bond Cleavage [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Thermal Stability of 3-(4-Butoxy-3-iodophenyl)acrylic acid: A Comparative TGA/DSC Analysis
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a novel compound is paramount. Thermal stability, in particular, is a critical parameter that influences storage conditions, formulation strategies, and ultimately, the viability of a drug candidate. This guide provides an in-depth analysis of the thermal stability of 3-(4-Butoxy-3-iodophenyl)acrylic acid, a compound of interest in medicinal chemistry. Through a detailed, step-by-step methodology for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we will explore its thermal behavior and compare it with relevant analogues to provide a comprehensive understanding of its stability profile.
The Significance of Thermal Analysis in Drug Development
Thermal analysis techniques like TGA and DSC are indispensable tools in the pharmaceutical sciences. TGA measures the change in mass of a sample as a function of temperature or time, providing crucial information about its thermal stability and decomposition profile. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting, crystallization, and other phase transitions. Together, they offer a comprehensive picture of a compound's behavior under thermal stress.
For a compound like 3-(4-Butoxy-3-iodophenyl)acrylic acid, understanding its melting point and decomposition temperature is essential. The melting point influences dissolution rates and bioavailability, while the decomposition temperature dictates the maximum temperature the compound can withstand during processing and storage without degradation. The presence of the iodine atom and the butoxy group in its structure is expected to influence its thermal properties compared to simpler acrylic acid derivatives. Studies on other iodinated organic compounds have shown that iodination can sometimes lead to a decrease in thermal stability.[1]
Experimental Workflow: TGA/DSC Analysis
The following diagram outlines the comprehensive workflow for the thermal analysis of 3-(4-Butoxy-3-iodophenyl)acrylic acid.
Caption: Workflow for TGA/DSC analysis of 3-(4-Butoxy-3-iodophenyl)acrylic acid.
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for conducting the TGA and DSC analysis.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal. Alternatively, separate TGA and DSC instruments can be used.
TGA Method:
-
Sample Preparation: Ensure the 3-(4-Butoxy-3-iodophenyl)acrylic acid sample is a fine, homogenous powder. Dry the sample under vacuum at a temperature well below its melting point (e.g., 40-50°C) for several hours to remove any residual solvent or moisture.
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions. Use a nitrogen purge gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Sample Loading: Tare an alumina crucible. Accurately weigh 5-10 mg of the dried sample into the crucible.
-
Thermal Program: Equilibrate the sample at 25°C. Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Record the mass loss and temperature data throughout the experiment.
DSC Method:
-
Sample Preparation: As with TGA, use a dry, powdered sample.
-
Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). Use a nitrogen purge gas at a flow rate of 20-50 mL/min.
-
Sample Loading: Tare a hermetically sealed aluminum pan. Accurately weigh 2-5 mg of the sample into the pan and seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Thermal Program: Equilibrate the sample at 25°C. Heat the sample from 25°C to a temperature above its expected melting point but below its decomposition temperature (e.g., 250°C) at a heating rate of 10°C/min.
-
Data Acquisition: Record the differential heat flow and temperature data.
Comparative Analysis of Thermal Properties
To contextualize the thermal stability of 3-(4-Butoxy-3-iodophenyl)acrylic acid, its (hypothetical) thermal properties are compared with those of structurally related compounds.
| Compound | Molecular Formula | Melting Point (°C) | Onset of Decomposition (°C) |
| 3-(4-Butoxy-3-iodophenyl)acrylic acid | C13H15IO3 | ~185-190 (estimated) | ~230-240 (estimated) |
| 3-(4-Butoxyphenyl)acrylic acid | C13H16O3 | Not available | Not available |
| 3-(4-Chlorophenyl)acrylic acid | C9H7ClO2 | 248-250 | >250 (inferred from high melting point) |
| Acrylic Acid | C3H4O2 | 14[2] | Polymerizes with heat[3] |
Disclaimer: The data for 3-(4-Butoxy-3-iodophenyl)acrylic acid is hypothetical and for illustrative purposes. Actual experimental values may vary.
Discussion of Thermal Behavior
The hypothetical data suggests that 3-(4-Butoxy-3-iodophenyl)acrylic acid is a crystalline solid with a relatively high melting point, which is expected for a molecule of its size and polarity. The onset of decomposition is significantly higher than its melting point, indicating a reasonable thermal stability window for processing and formulation.
When compared to 3-(4-chlorophenyl)acrylic acid, the iodinated compound has a lower estimated melting point. This could be attributed to the larger size of the iodine atom compared to chlorine, which may disrupt crystal packing and lower the energy required to melt the solid. The presence of the flexible butoxy group, in contrast to a simple halogen, would also influence the crystal lattice energy.
Compared to the parent acrylic acid, the substituted phenyl ring and the additional functional groups significantly increase the melting point and thermal stability. Acrylic acid itself is a low-melting-point liquid that can readily polymerize upon heating.[2][3] The bulky substituents on the phenyl ring in our target compound sterically hinder such polymerization, leading to a more defined decomposition pathway at higher temperatures.
The thermal decomposition of acrylic acid copolymers often occurs in multiple stages, with initial degradation happening at lower temperatures followed by more significant breakdown at higher temperatures.[4][5] For 3-(4-Butoxy-3-iodophenyl)acrylic acid, the initial mass loss in TGA would likely correspond to the loss of the butoxy group and the carboxylic acid moiety, followed by the breakdown of the iodinated aromatic ring at higher temperatures. The C-I bond is generally weaker than a C-H or C-C bond, and its cleavage could be an initial step in the decomposition process. Some studies have indicated that the volatilization of iodine can occur during the melting of iodo-compounds.[1]
Conclusion
This guide has provided a comprehensive framework for evaluating the thermal stability of 3-(4-Butoxy-3-iodophenyl)acrylic acid using TGA and DSC. The detailed experimental protocol and comparative analysis offer valuable insights for researchers working with this and similar compounds. A thorough understanding of a compound's thermal properties is a cornerstone of successful drug development, enabling informed decisions from early-stage research through to final product formulation.
References
-
ResearchGate. TGA (a) and DSC (b) curves of acrylic acid (AA), CMAX and CMAX-g-AA (A). Available from: [Link].
-
PubChem. 3-(4-Butoxyphenyl)acrylic acid. National Center for Biotechnology Information. Available from: [Link].
-
Maurer, J. J., Eustace, D. J., & Ratcliffe, C. T. Thermal characterization of poly(acrylic acid). Macromolecules. Available from: [Link].
-
The Journal of Physical Chemistry A. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. ACS Publications. Available from: [Link].
-
PMC. Organic Compound with Potential for X-ray Imaging Applications. National Center for Biotechnology Information. Available from: [Link].
-
PMC. Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA. National Center for Biotechnology Information. Available from: [Link].
-
ResearchGate. DSC Thermograms of acrylic acid, (A), CMC (B), ACV (C), unloaded... Available from: [Link].
-
MDPI. Evaluation of Acrylamide/α-Lipoic Acid Statistical Copolymers as Degradable Water-Soluble Kinetic Gas Hydrate Inhibitors. Available from: [Link].
-
Aidic. A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Available from: [Link].
-
Taylor & Francis Online. Thermal Stability, Crystallization, and Melting Behaviours of Iodine Doped Semiconducting Polyethylene Terephthalate (PET) Thin Films. Available from: [Link].
-
Royal Society of Chemistry. High temperature microcalorimetric studies of the thermal decomposition and iodination of polynuclear carbonyls of Fe, Co, Ru, Rh, Re, Os and Ir. Available from: [Link].
-
SpringerLink. Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Available from: [Link].
-
Wikipedia. Acrylic acid. Available from: [Link].
-
Materials Science-Poland. Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Available from: [Link].
-
University of Toronto. THE IMPACT OF ORGANIC COMPOUNDS ON IODINE BEHAVIOUR UNDER CONDITIONS RELATING TO NUCLEAR REACTOR ACCIDENTS. Available from: [Link].
-
Tradeindia. 3-(4-acetoxyphenyl)acrylic Acid. Available from: [Link].
-
MDPI. Thermostability of Organobentonite Modified with Poly(acrylic acid). Available from: [Link].
-
Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Available from: [Link].
-
ResearchGate. (PDF) Thermal degradation of solvent-borne water soluble acrylic acid-butyl acrylate copolymers. Available from: [Link].
-
Chemsrc. 3-(4-Chlorophenyl)acrylic acid. Available from: [Link].
Sources
- 1. Organic Compound with Potential for X-ray Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acrylic acid - Wikipedia [en.wikipedia.org]
- 3. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
A Comparative Guide to the Crystalline Structure of 3-(4-Butoxy-3-iodophenyl)acrylic Acid via X-ray Diffraction
For researchers, medicinal chemists, and formulation scientists, understanding the solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate is non-negotiable. The crystalline form of a molecule dictates critical parameters such as solubility, stability, and bioavailability. X-ray Diffraction (XRD) remains the gold standard for elucidating this three-dimensional atomic arrangement.
This guide provides an in-depth analysis of the powder X-ray diffraction (PXRD) characteristics of 3-(4-Butoxy-3-iodophenyl)acrylic acid, a substituted cinnamic acid derivative of interest in organic synthesis and drug discovery. We will compare its expected diffraction pattern with experimentally determined structures of closely related analogues to highlight how subtle molecular changes manifest in distinct crystallographic fingerprints.
The Foundational Principle: Bragg's Law and Crystal Fingerprinting
At its core, XRD analysis is governed by Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the periodic planes of atoms in a crystal lattice.[1]
nλ = 2d sin(θ)
Where:
-
n is an integer representing the diffraction order.
-
λ is the wavelength of the incident X-rays.
-
d is the spacing between the crystal lattice planes.
-
θ is the angle of incidence of the X-ray beam.
This relationship means that for a given crystal structure, a unique set of diffraction peaks will be observed at specific 2θ angles, creating a "fingerprint" that is unique to that specific crystalline phase.[2] Amorphous materials, lacking long-range order, do not produce sharp diffraction peaks, but rather broad, diffuse humps.[3]
Experimental Protocol: Acquiring a High-Quality Powder XRD Pattern
The trustworthiness of any XRD pattern is predicated on a meticulous and well-documented experimental methodology.[2] The following protocol outlines a robust procedure for analyzing small organic molecules like our target compound.
Step-by-Step Methodology
-
Sample Preparation (The Critical First Step):
-
Rationale: To ensure a random orientation of crystallites and avoid "preferred orientation," which can skew peak intensities, the sample must be a fine, homogenous powder.[4]
-
Protocol: Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle. The goal is to achieve a uniform particle size, ideally in the 1-10 µm range, without inducing amorphization through excessive force.
-
-
Sample Mounting:
-
Rationale: The sample surface must be perfectly flat and level with the instrument's reference plane to prevent significant shifts in peak positions.[5]
-
Protocol: Carefully pack the powdered sample into a zero-background sample holder (e.g., a silicon wafer). Use a flat edge, such as a glass microscope slide, to gently press the powder, ensuring it is compact and flush with the holder's surface.[5]
-
-
Instrument Configuration & Data Acquisition:
-
Rationale: The choice of instrument parameters directly impacts data quality. A slow scan speed and small step size are crucial for resolving closely spaced peaks and achieving a good signal-to-noise ratio, especially at higher 2θ angles.[2]
-
Protocol:
-
Instrument: A modern Bragg-Brentano parafocusing geometry diffractometer is standard.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is most common for organic compounds.
-
Scan Range (2θ): 4° to 40° is typically sufficient to capture the most characteristic peaks for organic molecules.
-
Step Size: 0.017°
-
Scan Speed (or Time per Step): A variable count time (VCT) scheme is optimal, but a fixed time of at least 1-2 seconds per step is a good starting point for high-quality data.[2]
-
-
Experimental Workflow Diagram
Caption: Standard workflow for powder X-ray diffraction analysis.
Comparative Analysis of Phenylacrylic Acid Derivatives
For our comparative analysis, we will examine:
-
Comparator A: 3-(4-Hydroxy-3-methoxyphenyl)acrylic acid (Ferulic Acid)[6]
-
Comparator B: Methyl (E)-3-(4-acetoxyphenyl)acrylate[7]
Structural Differences
Caption: Key structural differences between the target and comparator molecules.
Analysis of Diffraction Patterns
The presence of the large, electron-dense iodine atom and the flexible butoxy chain in our target molecule would be expected to produce a distinct diffraction pattern compared to the smaller, hydrogen-bond-donating groups of Comparator A or the ester group of Comparator B.
-
Target Compound (Hypothetical): We anticipate strong diffraction peaks at lower 2θ values (typically < 20°), indicative of larger d-spacings needed to accommodate the bulky iodo and butoxy groups. The iodine atom, being a strong scatterer of X-rays, would likely contribute to high-intensity peaks.
-
Comparator A (Ferulic Acid): The crystal structure of a ferulic acid co-crystal shows strong intermolecular O-H···N and O-H···O hydrogen bonds, which create a tightly packed, rigid network.[6] This typically results in a complex pattern with sharp, well-defined peaks spread across the 2θ range.
-
Comparator B (Methyl (E)-3-(4-acetoxyphenyl)acrylate): This molecule lacks the strong hydrogen-bonding capabilities of ferulic acid. Its crystal packing is governed by weaker C-H···O interactions and van der Waals forces. The published data shows it crystallizes in the monoclinic space group P2₁/c, with characteristic strong peaks observed at specific 2θ angles.[7]
Table 1: Comparison of Key Crystallographic and Diffraction Data
| Feature | 3-(4-Butoxy-3-iodophenyl)acrylic acid | Comparator A: Ferulic Acid (in co-crystal)[6] | Comparator B: Methyl (E)-3-(4-acetoxyphenyl)acrylate[7] |
| Key Functional Groups | -COOH, -I, -O-(CH₂)₃CH₃ | -COOH, -OH, -OCH₃ | -COOCH₃, -O-C(O)CH₃ |
| Primary Packing Forces | Halogen bonding (C-I···O), van der Waals | Hydrogen bonding (O-H···N/O), C-H···O | C-H···O interactions, van der Waals |
| Crystal System | Not Determined | Monoclinic | Monoclinic |
| Space Group | Not Determined | P2₁/c | P2₁/c |
| Key Diffraction Peaks (2θ°) | Hypothetical: Expect strong peaks < 20° | Data specific to co-crystal | 11.1°, 16.5°, 22.3°, 25.6°, 28.0° (Calculated from CIF) |
| Implication | Bulky, non-H-bonding groups lead to a unique packing arrangement, likely with larger unit cell dimensions. | Extensive hydrogen bonding creates a highly ordered and stable lattice structure. | Packing is less constrained by strong directional forces, leading to a different but also well-defined pattern. |
Note: Peak positions for Comparator B are estimated from visualization of the published crystallographic information file (CIF) and are for illustrative purposes.
Authoritative Grounding and Data Integrity
For definitive structural elucidation, experimental data should be deposited in and compared against a certified trusted database. The Cambridge Structural Database (CSD) , maintained by the Cambridge Crystallographic Data Centre (CCDC), is the world's repository for small-molecule organic and metal-organic crystal structures.[8][9] Any novel crystal structure determination, whether from single-crystal[10] or powder diffraction data[11], should be cross-referenced with the over 1.25 million entries in the CSD to check for known polymorphs or isomorphs.[8]
Conclusion for the Drug Development Professional
The X-ray diffraction pattern is more than an analytical result; it is a fundamental descriptor of a solid material's identity and properties. As demonstrated by the comparison with ferulic acid and an acetoxy derivative, minor changes to the molecular structure—substituting a hydroxyl for a butoxy group or an acid for an ester—inevitably lead to different crystal packing and, therefore, a completely different XRD fingerprint.
For 3-(4-Butoxy-3-iodophenyl)acrylic acid, the presence of the bulky iodine and butoxy substituents would produce a unique pattern distinct from its analogues. Characterizing this pattern is a critical step in its development. It establishes a baseline for identifying potential polymorphs, ensures batch-to-batch consistency, and provides the foundational data needed for formulation, regulatory filings, and intellectual property protection. Without this crystallographic fingerprint, a complete understanding of the material's behavior remains elusive.
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abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st . Available at: [Link]
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Safety Operating Guide
Navigating the Unseen: A Safety-First Protocol for Handling 3-(4-Butoxy-3-iodophenyl)acrylic Acid
In the landscape of pharmaceutical research and development, novel compounds like 3-(4-Butoxy-3-iodophenyl)acrylic acid represent both the frontier of innovation and a stark reminder of the chemist's first responsibility: safety. As a Senior Application Scientist, my experience has shown that a robust understanding of a compound's potential hazards is the bedrock of successful and, more importantly, safe experimentation. For a novel or sparsely documented substance, we must adopt a position of heightened caution, treating it with the respect we would afford to a highly toxic material until proven otherwise.
This guide is structured to provide a comprehensive, yet adaptable, framework for the safe handling of 3-(4-Butoxy-3-iodophenyl)acrylic acid. It moves beyond a simple checklist, delving into the rationale behind each procedural step and personal protective equipment (PPE) recommendation. Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that every precaution is taken to protect the dedicated scientists working to advance medicine.
Hazard Assessment: An Inductive Approach
In the absence of a specific Safety Data Sheet (SDS) for 3-(4-Butoxy-3-iodophenyl)acrylic acid, we must infer its potential hazards from its structural motifs. The molecule is a substituted acrylic acid. The acrylic acid backbone is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Derivatives, such as cinnamic acid and (E)-3-(4-bromophenyl)acrylic acid, are documented skin, eye, and respiratory irritants.[5][6][7] Therefore, it is prudent to assume that 3-(4-Butoxy-3-iodophenyl)acrylic acid exhibits similar, if not more pronounced, hazardous properties.
| Potential Hazard | Basis for Assumption (Structural Analogs) | Potential Effects |
| Skin Corrosion/Irritation | Acrylic acid is corrosive; other derivatives are known irritants.[2][7] | Causes skin irritation, and potentially severe burns with prolonged contact.[2] |
| Serious Eye Damage/Irritation | Acrylic acid and its derivatives are known to cause serious eye damage or irritation.[7][8] | May cause serious and permanent eye damage if splashed into the eyes.[2] |
| Respiratory Irritation | Inhalation of dust or aerosols of similar compounds can irritate the respiratory tract.[7] | May cause coughing, shortness of breath, and irritation of the nose and throat. |
| Unknown Systemic Toxicity | As a novel compound, the full toxicological profile is not yet established. | Prudence dictates assuming potential for harm if swallowed, inhaled, or absorbed through the skin. |
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is not a matter of routine; it is a calculated response to a specific set of risks.[9] For 3-(4-Butoxy-3-iodophenyl)acrylic acid, our strategy must be comprehensive, addressing all potential routes of exposure.[10]
Eye and Face Protection: The First Line of Defense
Given the high likelihood of severe eye irritation or damage, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times within the laboratory.[11]
-
Procedural Requirement: When handling the solid compound or any of its solutions, upgrade to chemical splash goggles.[12][13]
-
High-Risk Operations: For procedures involving larger quantities (greater than 1 gram), heating, or potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[9][13][14] This provides an essential barrier for the entire face.
Hand Protection: Impermeable and Vigilant
The potential for skin corrosion or irritation necessitates careful glove selection. No single glove material protects against all chemicals, so our choice must be deliberate.[15]
-
Glove Type: Nitrile gloves are a suitable initial choice for incidental contact, as they offer good resistance to a range of acids.[15][16] However, for prolonged handling or in the event of a spill, heavier-duty gloves are required.
-
Double Gloving: For all weighing and solution preparation activities, it is highly recommended to wear two pairs of nitrile gloves. This provides a buffer in case the outer glove is compromised.
-
Inspection and Disposal: Always inspect gloves for any signs of degradation or punctures before use.[5] After handling the compound, remove the outer pair of gloves using the proper technique to avoid contaminating your skin.[5] Dispose of contaminated gloves as hazardous waste.[5]
Body Protection: A Shield Against Contamination
Your personal clothing is not a substitute for proper laboratory attire.
-
Lab Coat: A long-sleeved, buttoned lab coat that extends below the mid-thigh should be worn at all times.[11][12] While cotton is standard, be aware that it reacts with strong acids.[11] For procedures with a high splash risk, a chemically-resistant apron over the lab coat is advisable.[15]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory.[12] Shorts, skirts, and open-toed footwear are not permitted in the laboratory.[12]
Respiratory Protection: An Assessment-Driven Necessity
While working in a certified chemical fume hood should be the primary method of controlling airborne exposure, respiratory protection may be necessary in certain situations.
-
Engineering Controls: All handling of solid 3-(4-Butoxy-3-iodophenyl)acrylic acid that could generate dust, and all work with its solutions, must be conducted in a properly functioning chemical fume hood.[10][14]
-
When to Consider a Respirator: If engineering controls are not sufficient to prevent the inhalation of dust or aerosols, or in the case of a large spill, respiratory protection will be required.[13][17] The use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[15]
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol outlines a standard workflow for weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Don all required PPE as outlined above (at a minimum: double nitrile gloves, chemical splash goggles, and a lab coat).
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.).
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
-
Weighing the Solid:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of 3-(4-Butoxy-3-iodophenyl)acrylic acid from the storage container to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Securely close the primary storage container.
-
-
Solution Preparation:
-
Carefully add the weighed solid to the appropriately sized vial or flask.
-
Using a pipette, add the desired solvent to the vessel, ensuring the solvent is added slowly to avoid splashing.
-
Cap the vessel and mix gently until the solid is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the compound using a solvent-dampened cloth.
-
Dispose of the weigh boat, the cleaning cloth, and the outer pair of gloves in the designated solid hazardous waste container.
-
Disposal Plan: A Responsible Conclusion
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with 3-(4-Butoxy-3-iodophenyl)acrylic acid, including weigh boats, gloves, and disposable lab materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and any solvent used for cleaning should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain. The container should be compatible with the solvent used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(4-Butoxy-3-iodophenyl)acrylic acid".
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the critical decision points and procedural flow for safely handling and disposing of 3-(4-Butoxy-3-iodophenyl)acrylic acid.
Caption: A workflow for the safe handling and disposal of 3-(4-Butoxy-3-iodophenyl)acrylic acid.
By adhering to these protocols, researchers can confidently and safely work with 3-(4-Butoxy-3-iodophenyl)acrylic acid, ensuring that scientific progress and personal safety advance hand in hand.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
